molecular formula C20H24FN3O4 B041133 N-(3-Oxobutyl) Norfloxacin CAS No. 103240-27-3

N-(3-Oxobutyl) Norfloxacin

Cat. No.: B041133
CAS No.: 103240-27-3
M. Wt: 389.4 g/mol
InChI Key: HIBISFXGGTUPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Oxobutyl) Norfloxacin: is a derivative of norfloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound is characterized by the addition of a 3-oxobutyl group to the norfloxacin molecule, enhancing its antibacterial properties. The molecular formula of this compound is C20H24FN3O4, and it has a molecular weight of 389.42 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxobutyl) Norfloxacin typically involves the reaction of norfloxacin with a 3-oxobutylating agent under controlled conditions. The process generally includes:

    Starting Material: Norfloxacin.

    Reagents: 3-oxobutylating agent.

    Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide, at a temperature range of 50-80°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N-(3-Oxobutyl) Norfloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-Oxobutyl) Norfloxacin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-Oxobutyl) Norfloxacin involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound prevents the unwinding and replication of bacterial DNA, leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: N-(3-Oxobutyl) Norfloxacin is unique due to the addition of the 3-oxobutyl group, which enhances its antibacterial activity compared to norfloxacin. This modification allows for better interaction with bacterial enzymes, leading to increased efficacy .

Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-[4-(3-oxobutyl)piperazin-1-yl]quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4/c1-3-23-12-15(20(27)28)19(26)14-10-16(21)18(11-17(14)23)24-8-6-22(7-9-24)5-4-13(2)25/h10-12H,3-9H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBISFXGGTUPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CCC(=O)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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